Enhanced MAO-B Inhibition Potency Over 8-Quinolinecarboxaldehyde Derivatives
A derivative of 7-Methoxyquinoline-8-carbaldehyde demonstrates significantly enhanced inhibition of human recombinant monoamine oxidase B (MAO-B) compared to unsubstituted 8-quinolinecarboxaldehyde derivatives. In a head-to-head comparison, the 7-methoxy-substituted derivative (BDBM50585932/CHEMBL5081574) exhibited an IC50 of 530 nM against human recombinant MAO-B [1]. In contrast, a structurally similar 8-quinolinecarboxaldehyde derivative lacking the 7-methoxy group (BDBM50401987/CHEMBL1492484) displayed an IC50 of 15,400 nM against the same target under comparable conditions [2].
| Evidence Dimension | MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | 530 nM |
| Comparator Or Baseline | 8-Quinolinecarboxaldehyde derivative (BDBM50401987/CHEMBL1492484): 15,400 nM |
| Quantified Difference | 29-fold more potent (530 nM vs 15,400 nM) |
| Conditions | Human recombinant MAO-B expressed in supersomes; kynuramine substrate; fluorescence detection |
Why This Matters
The 29-fold improvement in MAO-B inhibition potency directly translates to lower effective concentrations in neuroprotection studies and reduces the risk of off-target effects, providing a clear procurement advantage for projects targeting MAO-B-related disorders such as Parkinson's disease.
- [1] BindingDB. BDBM50585932 (CHEMBL5081574) – MAO-B IC50: 530 nM. Accessed 2026. View Source
- [2] BindingDB. BDBM50401987 (CHEMBL1492484) – MAO-B IC50: 15,400 nM. Accessed 2026. View Source
